Ethyl (2S,4R)-4-Methylpipecolate

Stereoselective Synthesis Chiral Amino Acid Building Blocks Asymmetric Alkylation

Ethyl (2S,4R)-4-Methylpipecolate (CAS 79199-62-5) is a chiral, non-proteinogenic cyclic amino acid ester belonging to the 4-methylpipecolate class, a family of substituted piperidine-2-carboxylates that serve as critical building blocks for bioactive molecules such as the FDA-approved thrombin inhibitor Argatroban. The compound is defined by its absolute (2S,4R) configuration at the two stereogenic centers on the piperidine ring, with empirical formula C9H17NO2 and molecular weight 171.24 g/mol.

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 79199-62-5
Cat. No. B601595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2S,4R)-4-Methylpipecolate
CAS79199-62-5
SynonymsEthyl (2S,4R)-4-Methylpipecolate
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESCCOC(=O)C1CC(CCN1)C
InChIInChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2S,4R)-4-Methylpipecolate (CAS 79199-62-5): Sourcing the Defined Argatroban-Related Chiral Piperidine Intermediate


Ethyl (2S,4R)-4-Methylpipecolate (CAS 79199-62-5) is a chiral, non-proteinogenic cyclic amino acid ester belonging to the 4-methylpipecolate class, a family of substituted piperidine-2-carboxylates that serve as critical building blocks for bioactive molecules such as the FDA-approved thrombin inhibitor Argatroban [1]. The compound is defined by its absolute (2S,4R) configuration at the two stereogenic centers on the piperidine ring, with empirical formula C9H17NO2 and molecular weight 171.24 g/mol . It is cataloged as Argatroban Related Compound 2 by pharmacopeial standards , underscoring its defined role as an analytical reference material rather than a direct precursor to the active pharmaceutical ingredient.

Ethyl (2S,4R)-4-Methylpipecolate: Why (2R,4R), (2R,4S), or Racemic 4-Methylpipecolates Cannot Serve as Drop-In Replacements


The 4-methylpipecolate scaffold bears two stereocenters, yielding four distinct diastereomers—(2S,4R), (2R,4S), (2R,4R), and (2S,4S)—each with the same molecular formula but profoundly divergent spatial presentation. In Argatroban synthesis, the biologically active dipeptide incorporates exclusively the (2R,4R)-4-methylpipecolic acid moiety [1], meaning the (2S,4R) ester is a defined stereoisomeric impurity or reference standard, not a direct coupling precursor. Even among the cis-configured pair, the enantiomeric relationship between (2S,4R) and (2R,4S) produces measurably different reactivity in cycloaddition reactions . Substitution with racemic or incorrectly configured material introduces unresolvable diastereomeric mixtures, compromising both synthetic fidelity in medicinal chemistry campaigns and quantitative accuracy in analytical method validation. Selection of the precisely defined (2S,4R) stereoisomer is therefore a non-negotiable requirement for pharmacopeial impurity profiling and for structure-activity relationship studies where stereochemical identity determines biological readout.

Ethyl (2S,4R)-4-Methylpipecolate: Quantitative Differentiation Evidence Versus Closest Analogs


Stereoselective Synthesis Efficiency: (2S,4R) N-Boc Derivative Obtained as Single Stereoisomer via Asymmetric α-Alkylation

A fully stereoselective synthesis of the (2S,4R)-configured 4-methylpipecolic acid was achieved without chromatographic separation of diastereomers. The asymmetric α-alkylation of a glycine-derived enolate with a chiral iodide delivered the linear precursor as a single stereoisomer, ultimately yielding methyl N-Boc-(2S,4R)-4-methylpipecolate with complete stereochemical integrity [1]. This stands in contrast to earlier racemic routes to trans-4-methylpipecolates, where cis/trans diastereomer mixtures required separation steps, introducing yield losses and purity compromises.

Stereoselective Synthesis Chiral Amino Acid Building Blocks Asymmetric Alkylation

Diels-Alder Reactivity Divergence: (2S,4R) Outperforms Its Enantiomer (2R,4S) in Cycloaddition with Glyoxal

In direct comparative Diels-Alder experiments, Ethyl (2S,4R)-4-methylpipecolate demonstrated a higher average yield than its enantiomer Ethyl (2R,4S)-4-methylpipecolate when reacted with glyoxal as the diene component in the presence of titanium tetrachloride catalyst . This demonstrates that the two enantiomers are not interchangeable as chiral building blocks for asymmetric heterocycle construction—the (2S,4R) configuration provides a measurable synthetic advantage in this transformation.

Chiral Dienophile Reactivity Diels-Alder Cycloaddition Heterocycle Synthesis

Pharmacopeial Identity: (2S,4R) Is the Defined Argatroban-Related Reference Standard, Not a Direct Synthetic Precursor

Ethyl (2S,4R)-4-Methylpipecolate (CAS 79199-62-5) is explicitly cataloged as Argatroban Related Compound 2 per pharmacopeial nomenclature, with its defined application as an analytical reference standard rather than a direct coupling intermediate for Argatroban manufacture . By contrast, Ethyl (2R,4R)-4-methylpipecolate (CAS 74892-82-3) is the stereoisomer that serves as the direct synthetic precursor to the active pharmaceutical ingredient, as the (2R,4R)-4-methylpipecolic acid moiety is the absolute configuration present in the final Argatroban dipeptide [1]. Procuring the incorrect (2S,4R) isomer for synthetic campaigns would lead to an inactive diastereomer of Argatroban; conversely, using the (2R,4R) isomer as an impurity reference would fail to detect the (2S,4R) diastereomeric contaminant that may arise during synthesis.

Argatroban Impurity Profiling Pharmacopeial Reference Standards Analytical Method Validation

Commercial Availability Profile: (2S,4R) Offered in Milligram Analytical Quantities While Alternative Isomers Show Divergent Supply Scales

Commercial supply data across multiple vendors reveals that Ethyl (2S,4R)-4-Methylpipecolate (CAS 79199-62-5) is predominantly listed in analytical reference-standard quantities (25 mg, 50 mg, 200 mg) at pricing consistent with defined-impurity reference materials, typically ranging from approximately USD 162 for 200 mg to EUR 241 for 25 mg [1]. In contrast, Ethyl (2R,4R)-4-methylpipecolate (CAS 74892-82-3) is more frequently cited as a synthetic intermediate building block, while racemic or trans-mixture pipecolates are available in bulk quantities from multiple suppliers . This supply pattern directly reflects the differentiated application profiles: the (2S,4R) isomer is procured and stocked as a high-purity analytical reference, not as a bulk synthetic intermediate.

Chiral Compound Procurement Reference Standard Supply Analytical Grade Quantities

Enantiomeric Resolution Feasibility: (2S,4R) Isolation Documented via Chiral Tartaric Acid Resolution from Racemic 4-Methylpipecolate

A patent method demonstrates the practical isolation of Ethyl (2S,4R)-4-Methylpipecolate from racemic 4-methyl-2-piperidinecarboxylic acid ethyl ester using D-(+)-dibenzoyl tartaric acid as a chiral resolving agent [1]. This represents a scalable alternative to asymmetric synthesis, enabling production of the defined (2S,4R) stereoisomer without reliance on chiral-pool starting materials or enantioselective hydrogenation. The resolution method specifically targets the (2S,4R) isomer, distinguishing it from the (2R,4S) and trans-configured (2R,4R)/(2S,4S) diastereomers that require different resolution protocols or asymmetric catalytic routes [2].

Chiral Resolution Diastereomeric Salt Formation Process Chemistry

Ethyl (2S,4R)-4-Methylpipecolate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Argatroban Pharmacopeial Impurity Reference Standard for HPLC Method Validation

As the designated Argatroban Related Compound 2 under pharmacopeial nomenclature, Ethyl (2S,4R)-4-Methylpipecolate (CAS 79199-62-5) serves as an essential reference standard for developing and validating HPLC or UPLC methods that quantify stereoisomeric impurities in Argatroban active pharmaceutical ingredient and finished dosage forms [1]. Its defined (2S,4R) configuration, which differs from the (2R,4R) configuration present in the active molecule, ensures accurate peak identification and resolution of this specific diastereomeric impurity in system suitability testing. The availability of this compound in analytical-grade quantities (25–200 mg) from multiple qualified vendors supports its routine use in quality control laboratories .

Chiral Building Block for Asymmetric Heterocycle Synthesis via Diastereoselective Cycloaddition

The demonstrated superiority of Ethyl (2S,4R)-4-Methylpipecolate over its (2R,4S) enantiomer in Diels-Alder cycloaddition with glyoxal, yielding higher average product yields under TiCl4 catalysis, positions this compound as the preferred chiral dienophile for constructing oxygen- and nitrogen-containing heterocyclic scaffolds with defined stereochemistry [1]. This application is directly relevant to medicinal chemistry groups synthesizing libraries of piperidine-fused heterocycles for biological screening, where yield optimization and diastereomeric purity are critical cost and efficiency drivers.

Stereochemically Defined Standard for Chiral Purity Method Development in 4-Methylpipecolate Manufacturing

The scalable chiral resolution protocol using D-(+)-dibenzoyl tartaric acid validates the industrial feasibility of producing Ethyl (2S,4R)-4-Methylpipecolate at multi-kilogram scale [1]. This compound can therefore serve as a certified reference material for in-process chiral purity monitoring during the manufacture of 4-methylpipecolic acid derivatives, enabling pharmaceutical manufacturers and fine chemical producers to validate enantiomeric excess determinations using a well-characterized, commercially available (2S,4R) standard.

Structure-Activity Relationship Studies on Conformationally Restricted Amino Acid Mimetics

4-Methylpipecolic acid derivatives bearing defined (2S,4R) stereochemistry have been investigated as conformationally restricted mimics of tyrosine and other aromatic amino acid residues in peptide ligand design, particularly in opioid receptor pharmacology [1]. Ethyl (2S,4R)-4-Methylpipecolate provides the ester-protected precursor for such studies, allowing medicinal chemists to probe the stereochemical requirements of biological targets with a building block of confirmed absolute configuration, avoiding the confounding effects of stereochemical uncertainty that arise when using racemic or mis-assigned starting materials.

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